molecular formula C20H19N3OS B2869197 2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 361172-61-4

2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide

Cat. No. B2869197
CAS RN: 361172-61-4
M. Wt: 349.45
InChI Key: JFFRYMKNAGDGCK-UHFFFAOYSA-N
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Description

The compound “2-phenyl-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide” is a complex organic molecule that contains several functional groups and rings . It has a phenyl group (a variant of a benzene ring), a tolyl group (a methylated phenyl group), a thieno ring (a sulfur-containing heterocycle), and a pyrazol ring (a nitrogen-containing heterocycle). The molecule also contains an acetamide group, which is a carboxamide derived from acetic acid.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule . The exact method would depend on the starting materials and the specific conditions required for each reaction. Without more specific information, it’s difficult to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of aromatic rings (phenyl and thieno) and heterocycles (pyrazol) could result in interesting electronic and steric effects .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups it contains. For example, the acetamide group might be hydrolyzed under acidic or basic conditions to yield an amine and a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings could contribute to its stability and possibly its solubility in organic solvents .

Scientific Research Applications

Novel Coordination Complexes and Structural Insights

Researchers have synthesized novel coordination complexes using pyrazole-acetamide derivatives, highlighting the impact of hydrogen bonding on self-assembly processes. These complexes exhibit significant antioxidant activity due to their structured molecular architecture, which is determined through various spectroscopic and crystallography studies. The construction of these complexes involves coordination with metal ions like Co(II) and Cu(II), resulting in supramolecular architectures with potential implications in material science and biology (Chkirate et al., 2019).

Molecular Structure Characterization

The molecular structure of related compounds, including their crystallization in specific space groups, has been extensively characterized using techniques such as X-ray diffraction, NMR, and vibrational spectroscopy. These studies provide valuable insights into the compounds' geometrical parameters and intermolecular interactions, forming the basis for understanding their reactivity and potential applications in drug design and materials science (Nayak et al., 2014).

Biological Activities and Potential Applications

Research into the antimicrobial and anti-inflammatory properties of novel thiazole derivatives, which are synthesized by incorporating pyrazole moieties, has shown that these compounds exhibit significant biological activities. This is promising for the development of new therapeutic agents against various bacterial and fungal infections. Additionally, the exploration of these compounds in analgesic applications has demonstrated their potential in pain management, indicating a broad spectrum of pharmacological benefits (Saravanan et al., 2010).

Molecular Docking and Computational Studies

Computational studies, including molecular docking and DFT calculations, have been employed to investigate the electronic structure and potential binding modes of these compounds within biological targets. Such studies facilitate the understanding of the compounds' interactions at the molecular level, aiding in the design of more effective and selective therapeutic agents (Sebhaoui et al., 2020).

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in pharmaceuticals, materials science, and other areas. Future research could explore the synthesis, properties, and potential uses of this compound .

properties

IUPAC Name

N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3OS/c1-14-7-5-6-10-18(14)23-20(16-12-25-13-17(16)22-23)21-19(24)11-15-8-3-2-4-9-15/h2-10H,11-13H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFFRYMKNAGDGCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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